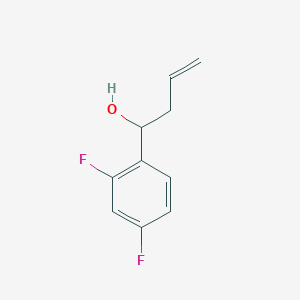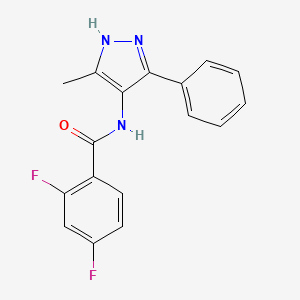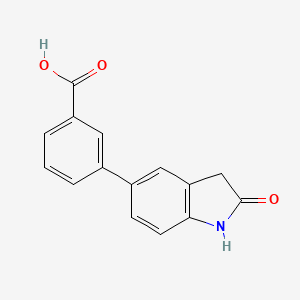![molecular formula C10H14O6S2 B8501332 1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane](/img/structure/B8501332.png)
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane
Descripción general
Descripción
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane is an organic compound characterized by the presence of two methylsulfonyloxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane typically involves the reaction of benzene derivatives with methylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution of hydrogen atoms on the benzene ring with methylsulfonyloxy groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyloxy groups to methylthio groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyloxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane can be compared with other similar compounds, such as:
Benzene, 1-methoxy-4-(methylsulfonyl)-: This compound has a methoxy group instead of a methylsulfonyloxy group, leading to different chemical properties and reactivity.
4-Methoxyphenyl methyl sulfone: Similar in structure but with a methoxy group, this compound exhibits different reactivity and applications.
Propiedades
Fórmula molecular |
C10H14O6S2 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
2-(4-methylsulfonyloxyphenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C10H14O6S2/c1-17(11,12)15-8-7-9-3-5-10(6-4-9)16-18(2,13)14/h3-6H,7-8H2,1-2H3 |
Clave InChI |
CBLURUVVHKBIPR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCC1=CC=C(C=C1)OS(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-Methyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8501252.png)


![3-(3-Methoxy-4-nitrophenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B8501268.png)
![tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B8501269.png)
![3-Bromo-5-methoxythieno[2,3-c]pyridine](/img/structure/B8501271.png)


![methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate](/img/structure/B8501286.png)





